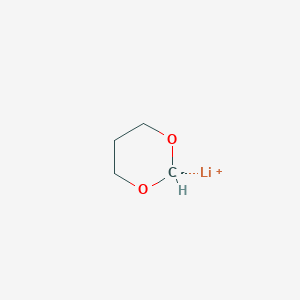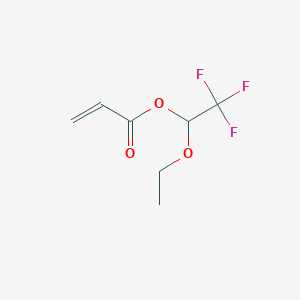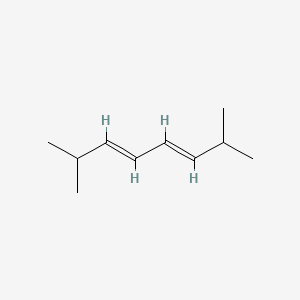![molecular formula C7H12O2 B14306067 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene CAS No. 113443-66-6](/img/structure/B14306067.png)
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene is an organic compound with the molecular formula C7H12O2. It is a colorless liquid with a characteristic odor. This compound is of interest due to its unique chemical structure, which includes both methoxy and allyloxy functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene can be achieved through several methods. One common approach involves the reaction of methanol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound typically involves the continuous flow process. This method ensures a high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-3-[(prop-2-en-1-yl)oxy]prop-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its mechanism of action include nucleophilic substitution, electrophilic addition, and radical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol: Similar in structure but contains a phenol group.
(E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: Contains a hydroxy group instead of a methoxy group.
1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one: Contains additional functional groups and a more complex structure .
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
113443-66-6 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
3-methoxy-3-prop-2-enoxyprop-1-ene |
InChI |
InChI=1S/C7H12O2/c1-4-6-9-7(5-2)8-3/h4-5,7H,1-2,6H2,3H3 |
InChI-Schlüssel |
LWFAXJFXPQOTBP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


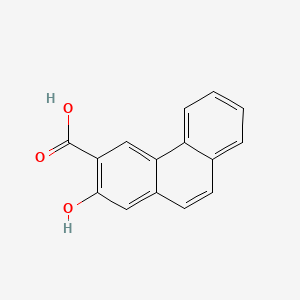
![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
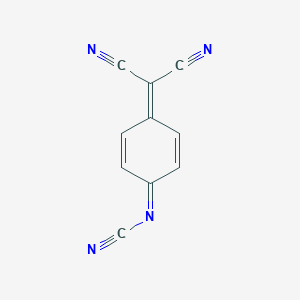
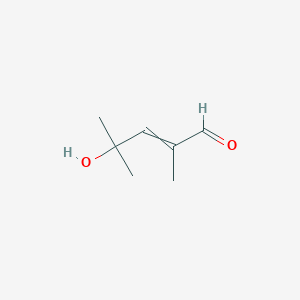
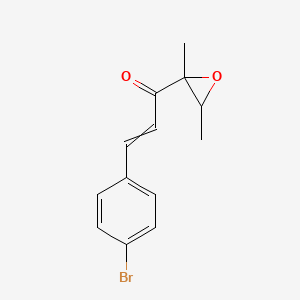
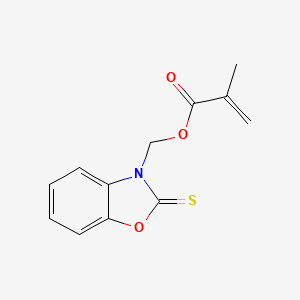
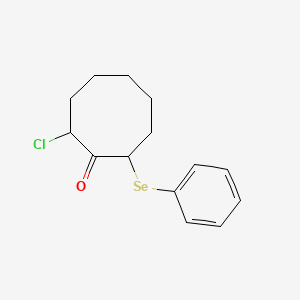

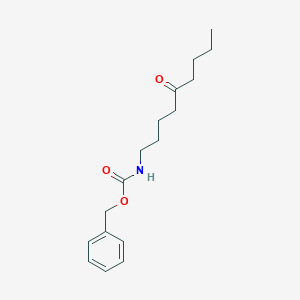

![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)
